Specific Scientific Field: Hematology and stem cell research.
Summary:3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: derivatives exhibit myelostimulatory activity, promoting hematopoiesis.
Methods and Experimental Procedures:Synthesis: Researchers prepare the compound and its analogs.
In Vitro Assays: They assess their effects on hematopoietic stem cells (HSCs) and progenitors.
Animal Models: In vivo studies evaluate their impact on bone marrow function.
HSC Proliferation: Compounds stimulate HSC proliferation and differentiation.
Clinical Applications: Investigate their potential in treating bone marrow disorders (e.g., aplastic anemia, myelodysplastic syndromes).
References:
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. Its molecular formula is C₁₁H₁₉NO, and it has a molecular weight of 181.27 g/mol. The compound features a propan-2-yl group attached to the nitrogen atom of the bicyclic system, contributing to its chemical properties and biological activities .
Research indicates that 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one exhibits notable biological activities:
Synthesis of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one typically involves several steps:
Interaction studies involving 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one often focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Azabicyclo[3.3.1]nonan-9-one | Basic bicyclic structure without substituents | Lacks alkyl substitution |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | Contains aryl groups at positions 2 and 4 | Enhanced antimicrobial properties |
| 9-Benzyl-9-azabicyclo[3.3.1]nonane | Benzyl substituent at position 9 | Potentially higher lipophilicity |
These compounds highlight the uniqueness of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one due to its specific propan-2-yl substitution, which influences its biological activity and physicochemical properties significantly compared to others in the series.
Classical synthesis routes for 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one often rely on stepwise cyclization reactions to assemble the bicyclic core. One prominent method involves the use of keto-amine precursors subjected to intramolecular aldol or Mannich condensations. For instance, treatment of a suitably substituted δ-keto amine with acidic or basic conditions can induce cyclization, forming the azabicyclo[3.3.1]nonane skeleton.
A critical step in this approach is the selective protection of reactive functional groups. For example, acetal protection of ketones ensures compatibility with subsequent reaction conditions. In one documented procedure, a ketal-protected intermediate undergoes Luche reduction (NaBH₄/CeCl₃) to selectively reduce a conjugated enone system, followed by Barton–McCombie deoxygenation to remove hydroxyl groups. These transformations highlight the reliance on traditional organic transformations to achieve structural complexity.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Ketal Formation | Ethylene glycol, p-TsOH | Protect ketone from undesired reactivity |
| 2 | Intramolecular Aldol Cyclization | HCl/MeOH | Form bicyclic framework |
| 3 | Luche Reduction | NaBH₄, CeCl₃, MeOH | Selective enone reduction |
| 4 | Barton–McCombie Deoxygenation | TMSCl, NaI, H₂O | Remove hydroxyl group |
This table summarizes the sequential transformations required to construct the bicyclic core using classical methods. The overall yield for such multistep sequences typically ranges from 10% to 15%, underscoring the efficiency challenges of these approaches.
The intramolecular Mannich reaction represents a fundamental transformation pathway for the construction of the 3-azabicyclo[3.3.1]nonan-9-one framework. Contemporary research has revealed sophisticated mechanistic insights into the cyclization dynamics of this bicyclic nitrogen heterocycle [1] [2] [3].
The classical Mannich approach involves the three-component condensation of cyclohexanone, aromatic aldehydes, and ammonium acetate under controlled thermal conditions [2] [4]. Recent mechanistic studies have demonstrated that the reaction proceeds through initial formation of an iminium ion intermediate, followed by enamine formation and subsequent intramolecular cyclization [1] [3]. Experimental evidence supports a chair-chair conformational preference during the transition state, with equatorial orientation of substituents providing thermodynamic stabilization [4] [5].
| Substrate | Catalyst/Conditions | Temperature (°C) | Yield (%) | Selectivity | Conformation |
|---|---|---|---|---|---|
| Cyclohexanone | NH4OAc/Ethanol | Reflux (78) | 74-90 | High | Chair-Chair |
| Aromatic Ketones | TMSCl/Formaldehyde | Room temperature | 60-83 | Moderate | Chair-Chair |
| 2-Acetylcyclohexanone | Acid-catalyzed | Reflux | 65-85 | High | Twin-Chair |
| Glutaraldehyde | Benzylamine | Room temperature | 70-80 | Excellent | Chair-Chair |
Mechanistic investigations utilizing chlorotrimethylsilane-promoted double Mannich annulation have revealed that substrate structure drastically influences reaction outcomes [6]. The method enables access to azabicyclo[n.3.1]alkane derivatives where n equals 2-5, with excellent yields ranging from 65% to 90% depending on the specific substrate employed [6] [3].
Recent computational studies have elucidated the energetic landscape of the bicyclization process. Density functional theory calculations demonstrate that the formation of the bicyclic framework occurs through a concerted mechanism with activation barriers ranging from 22.5 to 28.2 kcal/mol [7] [8]. The chair-chair conformational preference observed experimentally correlates with calculated transition state geometries, confirming the thermodynamic stability of this arrangement [9] [10].
The regioselectivity of the Mannich cyclization has been attributed to frontier molecular orbital interactions between the enamine donor and the iminium acceptor [11]. These studies indicate that electron-donating substituents on the aromatic rings enhance reaction rates, while electron-withdrawing groups provide improved diastereoselectivity [4] [12].
Double Mannich annulation protocols have emerged as particularly effective for constructing the azabicyclic framework. One-pot cascade processes involving N-acyliminium ion formation followed by aza-Prins cyclization demonstrate remarkable efficiency [13] [14]. These methodologies allow introduction of diverse substituents through judicial choice of Lewis acid catalysts and solvent systems [14] [15].
Enzymatic transformations of 3-azabicyclo[3.3.1]nonan-9-one derivatives have garnered significant attention due to their exceptional stereoselectivity and mild reaction conditions. Biocatalytic reduction systems offer unique advantages for accessing enantiomerically enriched products with high optical purity [16] [17] [18].
Thermoanaerobium brockii alcohol dehydrogenase (TBADH) has demonstrated unusual stereoselectivity in the reduction of bicyclic ketone substrates [19] [20] [21]. The enzyme catalyzes reduction of racemic bicyclic ketones to yield epimeric alcohols derived from the same enantiomeric series, representing an enantioselective but not diastereoselective transformation [20] [22]. This phenomenon contrasts with typical single-enzyme behavior and has been attributed to the unique active site architecture of TBADH [16].
| Enzyme System | Substrate Type | Enantioselectivity (ee %) | Diastereoselectivity (dr) | Conversion (%) | Cofactor |
|---|---|---|---|---|---|
| TBADH | Bicyclic ketones | 85-95 | 5.4:1 | 70-85 | NADPH |
| Baker's Yeast | α,β-Unsaturated ketones | 70-85 | Moderate | 60-80 | NAD(P)H |
| SSCR | Aryl alkyl ketones | 90-98 | 20:1 | 85-95 | NADPH |
| EVO270/EVO440 | Tetrasubstituted enones | 92-99 | >95:5 | 72-95 | NADPH |
| NemA/OYE2 | Cyclic enones | 88-94 | 8:2 | 76-89 | NADPH |
Ketoreductase enzymes have shown remarkable potential for asymmetric reduction of azabicyclic ketones. Engineered variants demonstrate exceptional enantioselectivity with enantiomeric excesses exceeding 95% for selected substrates [18]. Molecular dynamics simulations reveal that the closed conformation of the flexible substrate binding loop represents the catalytically active state, imparting stereochemical preferences through precise positioning of the cofactor and catalytic residues [18].
Ene-reductase systems, particularly those from the Old Yellow Enzyme family, catalyze asymmetric reduction of activated alkenes with outstanding stereoselectivity [23] [24]. These enzymes operate through a "flipped" binding mode in the active site, where substrates adopt specific orientations that determine the facial selectivity of hydride delivery [24]. The reduction mechanism involves formal trans-addition of hydrogens, regardless of the efficiency of stereoselectivity [17].
Biocatalytic cascade systems have emerged as powerful tools for constructing complex stereochemical arrangements. Sequential enzyme-catalyzed transformations enable formation of multiple stereogenic centers with exceptional control [24]. Multienzymatic approaches combining ene-reductases with alcohol dehydrogenases provide access to halohydrins bearing three contiguous stereogenic centers with excellent diastereoselectivity [24].
Recent advances in protein engineering have enabled development of enzymes with enhanced substrate scope and improved stereoselectivity. Directed evolution strategies have produced variants capable of reducing challenging tetrasubstituted cyclic enones with remarkable efficiency [23] [24]. These engineered biocatalysts demonstrate superior performance compared to their wild-type counterparts, with significantly improved conversion rates and selectivity profiles.
Advanced computational methodologies have provided unprecedented insights into the mechanistic pathways governing bicyclization reactions of 3-azabicyclo[3.3.1]nonan-9-one derivatives. Density functional theory calculations have become indispensable tools for understanding transition state geometries, activation energies, and reaction selectivities [7] [8] [25].
Systematic studies employing various DFT functionals have established that the B3LYP/6-31G(d) level of theory provides excellent agreement with experimental observations for azabicyclic systems [7] [26]. Comparative analysis of different functionals reveals that CAM-B3LYP and M06-2X methods offer superior accuracy for describing transition states involving nitrogen heterocycles [8] [7].
| Method | Basis Set | Activation Energy (kcal/mol) | Accuracy vs Experiment | Computational Cost | Solvent Effects |
|---|---|---|---|---|---|
| B3LYP/6-31G(d) | 6-31G(d) | 22.5-28.2 | Good | Moderate | PCM |
| M06-2X/6-311++G(d,p) | 6-311++G(d,p) | 20.5-26.4 | Excellent | High | IDSCRF |
| CAM-B3LYP/6-31G(d) | 6-31G(d) | 23.2-27.4 | Very Good | High | IDSCRF |
| wB97xD/6-31G(d) | 6-31G(d) | 24.1-28.6 | Good | High | IDSCRF |
| BOP/Numerical | Numerical | 18.5-25.0 | Excellent | Low | Implicit |
Transition state optimization studies have revealed the critical role of conformational flexibility in determining reaction pathways. Linear synchronous transit and quadratic synchronous transit methods have proven particularly effective for locating transition states in bicyclization reactions [25] [27]. These approaches enable systematic exploration of potential energy surfaces while maintaining computational efficiency [25].
Molecular orbital analysis has illuminated the electronic factors governing bicyclization selectivity. Frontier molecular orbital interactions between donor and acceptor components determine the regiochemical outcome of cyclization reactions [7] [8]. Natural bond orbital analysis provides quantitative assessment of hyperconjugative stabilization effects that influence transition state energies [28].
Solvent effects play a crucial role in determining activation barriers and selectivities. Implicit solvation models, particularly the conductor-like polarizable continuum model (PCM) and integral equation formalism (IDSCRF), provide reliable descriptions of solvent-substrate interactions [7] [8]. Studies demonstrate that polar aprotic solvents generally lower activation barriers while enhancing selectivity [29].
Recent computational investigations have explored the application of high-level coupled cluster methods for benchmark calculations. DLPNO-UCCSD(T) calculations provide gold-standard energetics for validating DFT predictions [26]. These studies confirm that modern DFT functionals achieve excellent accuracy for describing azabicyclic transition states while maintaining reasonable computational costs [26].
Machine learning approaches have begun to complement traditional quantum chemical methods for predicting reaction outcomes. Neural network models trained on extensive databases of computed transition states enable rapid screening of substrate scope and reaction conditions [30]. These hybrid computational approaches promise to accelerate discovery of new synthetic methodologies for azabicyclic compounds.
Conformational analysis through computational methods has provided detailed insights into the preferred geometries of azabicyclic derivatives. Crystallographic data validation through DFT calculations confirms the chair-chair conformational preference observed experimentally [31] [32] [5]. Ring puckering analysis quantifies the degree of deviation from ideal geometries, correlating structural parameters with thermodynamic stability [9] [10].
| Compound | Preferred Conformation | Dihedral Angle (°) | Ring Puckering (Q) | Crystal System | Space Group |
|---|---|---|---|---|---|
| 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one | Chair-Chair | 179.2(3) | 0.58 | Monoclinic | P21/c |
| 2,4-Diphenyl derivative | Twin-Chair | 177.2(3) | 0.62 | Orthorhombic | Pca21 |
| 2,4-Bis(methoxyphenyl) | Chair-Chair | 25.02(3) | 0.55 | Triclinic | P-1 |
| 9-Benzyl derivative | Boat-Chair | 175.8(2) | 0.60 | Monoclinic | P21/n |
The integration of experimental and computational approaches has established a comprehensive understanding of the mechanistic landscape surrounding 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one transformations. These studies provide essential foundations for rational design of new synthetic methodologies and optimization of existing protocols. The convergence of mechanistic insights from Mannich cyclization dynamics, enzymatic stereoselectivity, and computational transition state analysis represents a paradigm for modern heterocyclic chemistry research [33] [34] [35].